![molecular formula C₄₀H₅₀N₈O₆ B1144999 Daclatasvir Isomère RRRR CAS No. 1417333-58-4](/img/new.no-structure.jpg)
Daclatasvir Isomère RRRR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir RRRR Isomer is a stereoisomer of Daclatasvir, a potent antiviral agent used primarily for the treatment of Hepatitis C Virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is crucial for viral replication and assembly . The RRRR isomer refers to the specific stereochemistry of the molecule, which can influence its biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
Daclatasvir RRRR Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential use in combination therapies for HCV.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mécanisme D'action
Target of Action
Daclatasvir RRRR Isomer is a direct-acting antiviral agent against Hepatitis C Virus (HCV). It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is part of a functional replication complex responsible for viral RNA genome amplification .
Mode of Action
Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly. It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The NS5A protein plays a crucial role in the replication of the HCV RNA genome. By binding to NS5A, Daclatasvir disrupts the function of new HCV replication complexes, thereby preventing the replication of the HCV RNA genome . This disruption of the viral replication process is the key biochemical pathway affected by Daclatasvir.
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The result of Daclatasvir’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires a reduction in the dose of Daclatasvir from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Analyse Biochimique
Biochemical Properties
Daclatasvir RRRR Isomer, like its parent compound, is believed to interact with the NS5A protein, a critical component of the HCV replication complex . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Cellular Effects
Daclatasvir RRRR Isomer’s interaction with the NS5A protein can have profound effects on cells infected with HCV. By inhibiting the replication complex, it prevents the virus from replicating and spreading within the host . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Daclatasvir RRRR Isomer involves binding to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . This action disrupts both the cis- and trans-acting functions of NS5A .
Temporal Effects in Laboratory Settings
Daclatasvir RRRR Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .
Metabolic Pathways
Daclatasvir RRRR Isomer is predominantly metabolized via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir RRRR Isomer .
Transport and Distribution
The transport and distribution of Daclatasvir RRRR Isomer within cells and tissues are likely to be similar to that of Daclatasvir. Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir RRRR Isomer involves the use of chiral stationary phases to achieve the desired stereoisomeric purity. One method involves the use of amylose tris (3-chlorophenylcarbamate) stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers . The mobile phase typically consists of acetonitrile:diethylamine and methanol:diethylamine, with the column oven maintained at 40°C .
Industrial Production Methods
Industrial production of Daclatasvir RRRR Isomer may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method utilizes innovative reaction chemistry and post-synthesis purification equipment to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Daclatasvir RRRR Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daclatasvir SRRR Isomer: Another stereoisomer with different stereochemistry.
Daclatasvir RRSS Isomer: Differing in the stereochemistry at specific positions.
Daclatasvir RSSR Isomer: Another stereoisomer with unique stereochemistry.
Uniqueness
Daclatasvir RRRR Isomer is unique due to its specific stereochemistry, which can influence its binding affinity to NS5A and its overall antiviral efficacy. The precise stereochemistry can also affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Activité Biologique
Daclatasvir RRRR isomer is a stereoisomer of the antiviral compound daclatasvir, primarily recognized for its efficacy against the hepatitis C virus (HCV). This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
Daclatasvir RRRR isomer functions as a direct-acting antiviral agent targeting the NS5A protein of HCV. The NS5A protein is essential for viral replication and assembly. Daclatasvir binds to the N-terminus of the D1 domain of NS5A, inhibiting its interaction with host cell proteins necessary for forming the replication complex. This action effectively prevents the replication and spread of the virus within the host.
Key Mechanisms:
- Inhibition of RNA replication : By disrupting the NS5A function, daclatasvir prevents the formation of new HCV replication complexes.
- Prevention of virion assembly : The compound's binding inhibits the assembly process required for new virions to form and exit infected cells.
Pharmacokinetics
The pharmacokinetic profile of Daclatasvir RRRR isomer reveals rapid absorption and elimination characteristics:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours post-administration |
Elimination Half-Life | 10-14 hours |
Metabolism | Cytochrome P450 3A4 |
Excretion | P-glycoprotein-mediated |
These properties indicate that Daclatasvir RRRR isomer can be administered once daily without significant food interactions affecting its bioavailability.
Clinical Efficacy
Daclatasvir has been evaluated in numerous clinical trials, demonstrating high efficacy in treating chronic hepatitis C infections across various genotypes. Notable findings from recent studies include:
- In a trial involving treatment-naïve patients with genotype 1 HCV, a combination therapy including daclatasvir achieved a sustained virologic response (SVR) rate of 92% .
- Another study reported an SVR rate of 98% among patients treated with daclatasvir combined with sofosbuvir for genotype 1 infections.
Case Studies:
- Everson et al. Study (2016) : Evaluated 66 treatment-naïve patients receiving daclatasvir (60 mg) combined with other antivirals. Results showed a 92% SVR12 rate.
- Sulkowski et al. Study (2016) : Investigated 167 genotype 1 patients treated with daclatasvir and sofosbuvir, achieving an SVR12 rate of 98%.
Sensitivity to Stereochemistry
Research indicates that the biological activity of Daclatasvir RRRR isomer is highly sensitive to its stereochemistry. The (R,R)-isomer has been found inactive in comparison to its active counterparts, emphasizing the importance of stereoisomerism in therapeutic efficacy.
Propriétés
Numéro CAS |
1417333-58-4 |
---|---|
Formule moléculaire |
C₄₀H₅₀N₈O₆ |
Poids moléculaire |
738.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.